

# In-depth Technical Guide: PF-06649283 (CAS 1621585-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06649283 |           |
| Cat. No.:            | B610059     | Get Quote |

A comprehensive overview of the available scientific and technical information for researchers, scientists, and drug development professionals.

## Introduction

**PF-06649283**, identified by the Chemical Abstracts Service (CAS) number 1621585-17-8, is a chemical entity that has appeared in the catalogs of fine chemical suppliers.[1][2][3] Publicly available scientific literature detailing its development, mechanism of action, and therapeutic potential is limited. This guide aims to consolidate the accessible information on **PF-06649283** to provide a foundational resource for the scientific community.

# **Chemical and Physical Properties**

Based on supplier information, **PF-06649283** has a molecular weight of 379.42 g/mol .[3] It is offered for research purposes, typically at a purity of greater than or equal to 98% as determined by High-Performance Liquid Chromatography (HPLC).[3]

Table 1: Physicochemical Properties of PF-06649283



| Property         | Value        | Source |
|------------------|--------------|--------|
| CAS Number       | 1621585-17-8 | [1][2] |
| Molecular Weight | 379.42       | [3]    |
| Purity           | ≥98% (HPLC)  | [3]    |
| Alias            | PF-9238      | [1]    |

# **Experimental Data and Protocols**

A thorough review of publicly accessible scientific databases and literature reveals a notable absence of detailed experimental studies, including preclinical and clinical data, for **PF-06649283**. Information regarding its pharmacokinetics, pharmacodynamics, efficacy, and safety profiles is not available in the public domain.

Similarly, specific experimental protocols for the synthesis, purification, or biological evaluation of **PF-06649283** have not been published in peer-reviewed journals or other scientific forums. The compound is listed by various chemical suppliers, suggesting that a synthetic route has been established, but the details of this process are proprietary.

## **Signaling Pathways and Mechanism of Action**

There is no publicly available information to definitively characterize the mechanism of action or the specific signaling pathways modulated by **PF-06649283**. Drug discovery and development efforts by pharmaceutical companies such as Pfizer often involve the investigation of numerous compounds, many of which do not advance to a stage where detailed scientific findings are publicly disclosed. For instance, while studies on other Pfizer compounds like the TYK2 inhibitor PF-06826647 in psoriasis and the phosphodiesterase 4 inhibitor PF-07038124 in atopic dermatitis and psoriasis are published, similar data for **PF-06649283** is not found.[4][5]

Due to the lack of information on its biological targets and pathways, no signaling pathway or experimental workflow diagrams can be generated at this time.

### **Future Outlook**



The availability of **PF-06649283** from commercial suppliers provides an opportunity for independent researchers to investigate its properties. Future studies could focus on target identification, in vitro and in vivo efficacy, and mechanism of action elucidation. Should research on this compound be published, this guide will be updated to reflect the new findings.

### Conclusion

**PF-06649283** (CAS 1621585-17-8) remains a largely uncharacterized molecule in the public scientific domain. While its basic chemical identifiers are known, a comprehensive understanding of its biological activity, therapeutic potential, and associated experimental methodologies is lacking. This document serves as a summary of the currently available information and highlights the significant knowledge gaps that future research may address.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PF9238 | TargetMol [targetmol.com]
- 2. Buy Ligands | Life Sciences Products | Biosynth [biosynth.com]
- 3. Sigma Aldrich Fine Chemicals Biosciences PF-06649283 >=98% (HPLC) | 1621585-17-8 |
  Fisher Scientific [fishersci.com]
- 4. Safety, tolerability, efficacy, pharmacokinetics, and pharmacodynamics of the oral TYK2 inhibitor PF-06826647 in participants with plaque psoriasis: a phase 1, randomised, double-blind, placebo-controlled, parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of PF-07038124 in Patients With Atopic Dermatitis and Plaque Psoriasis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]







• To cite this document: BenchChem. [In-depth Technical Guide: PF-06649283 (CAS 1621585-17-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610059#pf-06649283-cas-1621585-17-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com